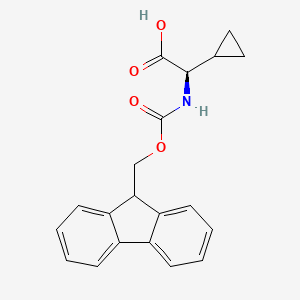
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the isoxazole family and has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide have been extensively studied. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In addition, it has been found to modulate neurotransmitter activity in the brain, leading to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments include its potent pharmacological properties and its ability to selectively target specific enzymes and receptors. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide. These include:
1. Further investigation of its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and depression.
2. Exploration of its potential use in the treatment of other types of cancer.
3. Investigation of its potential use as an anti-inflammatory and analgesic agent in the treatment of various types of pain.
4. Further research on its mechanism of action and potential side effects.
5. Development of new derivatives of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride and potassium carbonate in dimethyl sulfoxide (DMSO) to obtain 5-(2-fluorophenyl)isoxazole-3-carboxylic acid. This intermediate is then reacted with thiophen-2-ylmethylamine and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has been investigated for its potential therapeutic applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression.
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S/c17-14-6-2-1-5-13(14)15-8-11(19-21-15)9-16(20)18-10-12-4-3-7-22-12/h1-8H,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBWDUMBHUALSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2703989.png)

![N-(1,3-benzodioxol-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2703991.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2703997.png)
![N-((2-ethoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2703998.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide](/img/structure/B2703999.png)

![2-[4-(1-Aminoethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B2704001.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({3-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolyl}methyl)amine](/img/structure/B2704004.png)
![(E)-1-pentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2704005.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)